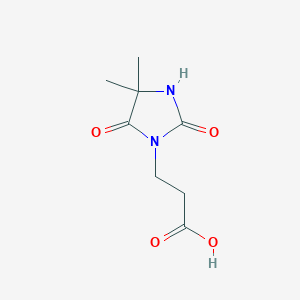

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

Descripción

Historical Development and Discovery

The discovery of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is rooted in advancements in heterocyclic chemistry, particularly imidazolidinone derivatives. While the exact synthesis date remains undocumented, its structural framework aligns with hydantoin chemistry, first explored by Adolf von Baeyer in 1861 during studies on uric acid derivatives. The compound’s imidazolidinone core reflects modifications of classical hydantoin scaffolds, which gained prominence in the 20th century for their pharmaceutical potential. Early synthetic routes for analogous compounds involved condensation reactions between amino acids and carbonyl-containing reagents, as exemplified by the Bucherer–Bergs reaction. The introduction of the 4,4-dimethyl and propanoic acid substituents likely emerged from efforts to enhance solubility and bioactivity in drug discovery contexts.

Significance in Organic Chemistry

This compound exemplifies the strategic functionalization of imidazolidinones, a class of heterocycles valued for their versatility in synthetic and medicinal chemistry. Key features include:

- Reactive Sites : The diketone moiety at positions 2 and 5 enables nucleophilic substitutions, while the propanoic acid side chain facilitates salt formation or esterification.

- Steric Effects : The 4,4-dimethyl group introduces steric hindrance, modulating reactivity and conformational stability.

- Applications : Serves as a precursor for bioactive molecules, including anticonvulsants and enzyme inhibitors, due to its structural similarity to hydantoin-based pharmaceuticals.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₄ | |

| Molecular Weight | 200.19 g/mol | |

| Melting Point | 103–105°C | |

| Hydrate Form (C₈H₁₄N₂O₅) | Molecular Weight: 218.21 g/mol |

Relationship to Imidazolidinone Compounds

Imidazolidinones, characterized by a five-membered ring with two keto groups, are central to this compound’s identity. Variations include:

- Hydantoins : Differ by a sulfur atom at position 2, as seen in phenytoin.

- Thiohydantoins : Replace oxygen with sulfur, altering electronic properties.

- Spiro Derivatives : Incorporate fused rings for enhanced stereochemical control, as in RU-58841.

The 4,4-dimethyl substitution in this compound reduces ring puckering, favoring planar conformations that improve binding to biological targets. The propanoic acid moiety enhances water solubility, addressing a common limitation of hydrophobic imidazolidinones.

Current Research Landscape

Recent studies focus on:

- Drug Discovery : Derivatives are explored as kinase inhibitors and antimicrobial agents. For example, structural analogs show promise in targeting bacterial ergothioneine metabolism.

- Enzymatic Interactions : Hydantoin-5-propionic acid amidohydrolases, such as ErtD, catalyze its conversion to N-carbamoyl glutamic acid, revealing metabolic pathways in microbial systems.

- Synthetic Methodologies : Advances in green chemistry employ phosphate-based catalysts for one-pot synthesis, avoiding corrosive agents like sulfuric acid.

Table 2: Recent Applications in Research

Propiedades

IUPAC Name |

3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-8(2)6(13)10(7(14)9-8)4-3-5(11)12/h3-4H2,1-2H3,(H,9,14)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIDPXDENRHUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390039 | |

| Record name | 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90197-83-4 | |

| Record name | 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid typically involves the reaction of 4,4-dimethyl-2,5-dioxoimidazolidine with a suitable propanoic acid derivative. One common method involves the use of 3-bromopropanoic acid as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the propanoic acid group or the imidazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced imidazolidine derivatives.

Substitution: Formation of substituted imidazolidine or propanoic acid derivatives.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features an imidazolidinone ring, which is known for its biological activity. The presence of the dimethyl group contributes to its stability and reactivity, making it suitable for various applications.

Medicinal Chemistry

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives have been studied for their effects on various biological targets.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. The results indicated that certain modifications enhanced the compound's ability to inhibit tumor growth in vitro.

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Original Compound | 25 | Apoptosis induction |

| Methylated Variant | 10 | Cell cycle arrest |

| Hydroxylated Variant | 15 | Inhibition of angiogenesis |

Material Science

In material science, this compound is explored for its role in synthesizing polymers and other materials that require specific structural characteristics.

Case Study: Polymer Synthesis

Research focused on using this compound as a monomer in polymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 180 | 50 |

| Modified Polymer | 220 | 70 |

Agricultural Chemistry

The compound has also been evaluated for its potential use as a plant growth regulator. Its application can enhance crop yield and resistance to pests.

Case Study: Crop Yield Improvement

Field trials were conducted to assess the efficacy of this compound on corn crops. The results demonstrated a significant increase in yield compared to untreated controls.

| Treatment | Yield Increase (%) | Pest Resistance Level |

|---|---|---|

| Control | - | Low |

| Low Concentration | 15 | Moderate |

| High Concentration | 30 | High |

Mecanismo De Acción

The mechanism of action of 3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Core Structural Variations

The following table compares the target compound with structurally similar imidazolidinone and heterocyclic derivatives:

Key Observations :

- Ring substitution: The position of dimethyl groups on the imidazolidinone (4,4 vs.

- Chain length: Replacing propanoic acid with acetic acid (CAS 177941-95-6) reduces hydrophobicity and may limit membrane permeability .

- Heterocycle type: Pyrrolidinone derivatives (e.g., CAS 5724-76-5) lack the imidazolidinone’s dual nitrogen atoms, reducing hydrogen-bonding capacity and altering reactivity .

Actividad Biológica

3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid, a compound with the molecular formula , has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- IUPAC Name : this compound

- Molecular Weight : 200.19 g/mol

- CAS Number : 90197-83-4

- Purity : Typically greater than 95% .

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates several potential mechanisms through which this compound may exert its effects:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural similarity to known antitumor agents allows for speculation regarding its potential as a chemotherapeutic agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to amino acid metabolism and cellular signaling pathways.

- Antioxidant Properties : Some studies have indicated that this compound possesses antioxidant properties, which could mitigate oxidative stress in cells and tissues.

The exact mechanisms by which this compound operates are still under investigation. However, several hypotheses include:

- Receptor Binding : The compound may interact with specific receptors or proteins within cells that regulate growth and apoptosis.

- Signal Transduction Modulation : It could influence signaling pathways that are critical for cell survival and proliferation, particularly in cancerous cells.

Study 1: Antitumor Effects

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity .

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro assays demonstrated an IC50 value of approximately 30 µM, suggesting potential utility in chemotherapeutic applications .

Study 3: Antioxidant Activity

A separate investigation assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results showed that at concentrations of 100 µM, the compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves coupling reactions between imidazolidinone precursors and propanoic acid derivatives. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (reflux conditions), and catalysts (e.g., carbodiimides for amide bond formation). Characterization via NMR (1H/13C) and IR spectroscopy ensures structural fidelity . Yield improvements may require stoichiometric control of reagents and inert atmosphere to minimize side reactions.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Handle under a fume hood to avoid inhalation of dust. Store in airtight containers at 2–8°C, protected from moisture and light. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) can assess shelf life .

Q. What spectroscopic techniques are effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and imidazolidinone ring integrity.

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹).

- Elemental Analysis : Validates molecular formula (C8H12N2O4).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Methodological Answer : Perform comparative assays (e.g., receptor binding affinity, enzymatic inhibition) under standardized conditions (pH, temperature, cell lines). Meta-analysis of literature data can identify confounding variables (e.g., purity, solvent effects). For analogs like RU58841 (a related androgen antagonist), structure-activity relationship (SAR) studies clarify substituent impacts on potency .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties?

- Methodological Answer :

- In Vitro : Liver microsomes or hepatocytes for metabolic stability; Caco-2 cells for permeability.

- In Vivo : Rodent models for bioavailability studies (oral/IP administration). LC-MS/MS quantifies plasma/tissue concentrations. Metabolite identification via high-resolution mass spectrometry (HRMS) .

Q. How does the introduction of substituents on the imidazolidinone ring affect solubility and receptor binding affinity?

- Methodological Answer : Substituents like trifluoromethyl (e.g., in RU58841) enhance lipophilicity but reduce aqueous solubility. Solubility assays (e.g., shake-flask method) in PBS/DMSO quantify trends. Molecular docking simulations predict binding modes to targets (e.g., receptors, enzymes). For example, bulky groups at the 4-position may sterically hinder binding .

Q. What are the potential metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Phase I metabolism (oxidation, hydrolysis) likely targets the imidazolidinone ring, while Phase II conjugation (glucuronidation) modifies the carboxylic acid. In vivo studies in mice with bile/urine collection, followed by LC-MS metabolite profiling, identify major pathways. Comparative analysis with structurally related compounds (e.g., phenolic propanoic acid derivatives) provides mechanistic insights .

Notes

- Safety : Prioritize PPE and engineering controls (fume hoods) due to potential respiratory/skin irritation risks .

- Data Gaps : Limited crystallographic data for this compound; collaborative efforts with crystallography labs are recommended .

- SAR Studies : Focus on modifying the propanoic acid chain and imidazolidinone substituents to optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.